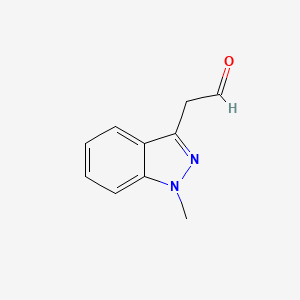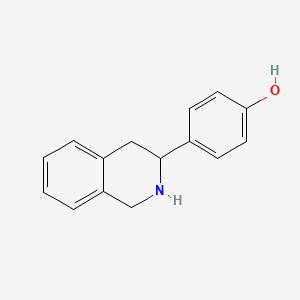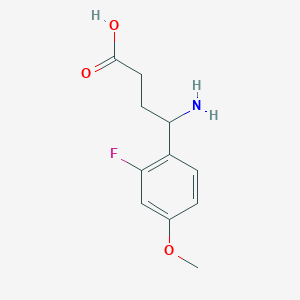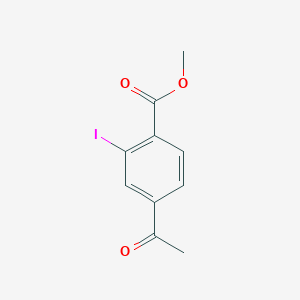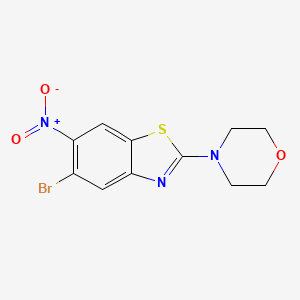
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with bromine, morpholine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and morpholine.
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide and bromine to form 5-bromo-2-mercaptobenzothiazole.
Nitration: The brominated benzothiazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Morpholine Substitution: Finally, the nitro-substituted benzothiazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.
Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.
Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)aniline
- 5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine
Uniqueness
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both nitro and morpholine groups on the benzothiazole core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H10BrN3O3S |
|---|---|
Molekulargewicht |
344.19 g/mol |
IUPAC-Name |
4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |
InChI-Schlüssel |
PRTYUYPIZTXEFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


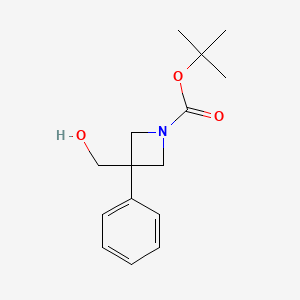

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
![1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
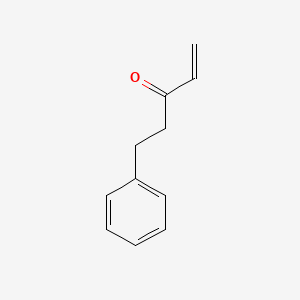
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)

